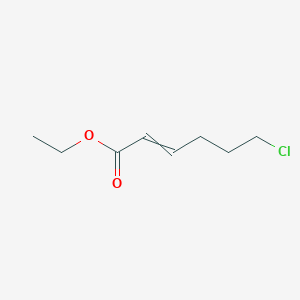

ethyl 6-chlorohex-2-enoate

Description

Contextualization of Halogenated α,β-Unsaturated Esters in Synthetic Strategies

Halogenated α,β-unsaturated esters belong to a class of compounds that have garnered considerable attention from synthetic chemists. The α,β-unsaturated ester moiety is a well-known Michael acceptor, susceptible to conjugate addition reactions, while the halogen atom provides a reactive handle for nucleophilic substitution or cross-coupling reactions. This duality allows for a wide array of chemical transformations, making these compounds powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. google.com

The electronic properties of the α,β-unsaturated system can be modulated by the nature and position of the halogen atom. The presence of a halogen can influence the reactivity of the double bond and the carbonyl group, offering opportunities for chemo- and regioselective reactions. Synthetic strategies often exploit this reactivity to introduce diverse functional groups and build carbon skeletons. mdpi.com Methods for the synthesis of α,β-unsaturated esters are varied and include well-established name reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions, as well as more modern transition-metal-catalyzed cross-coupling methods. researchgate.netasianpubs.org

Significance of Ethyl 6-Chlorohex-2-enoate as a Versatile Synthetic Scaffold

This compound, and its close analogues, serve as exemplary, versatile synthetic scaffolds. The molecule possesses two distinct reactive sites: the α,β-unsaturated ester and the primary alkyl chloride. This bifunctionality allows for sequential or one-pot multi-component reactions to construct complex cyclic and acyclic systems.

The terminal chloro group can be readily displaced by a variety of nucleophiles, enabling chain extension or the introduction of different functional groups. Simultaneously, the α,β-unsaturated ester can participate in a range of transformations, including Michael additions, cycloadditions, and reductions. A notable example of the synthetic utility of a closely related precursor, 6-chlorohex-2-ynoate, is its application in the total synthesis of indolizidine alkaloids, highlighting the potential of this carbon skeleton in natural product synthesis. acs.orgresearchgate.net

Overview of Key Research Areas and Challenges

Current research involving this compound and similar structures is focused on several key areas. A primary objective is the development of highly efficient and stereoselective synthetic routes to access these building blocks. rsc.org The stereochemistry of the double bond (E/Z isomerism) is crucial as it can dictate the stereochemical outcome of subsequent reactions.

The primary challenge in harnessing the full potential of this compound lies in achieving high chemoselectivity. With multiple reactive centers, controlling which part of the molecule reacts under a given set of conditions is paramount. This often requires careful selection of reagents, catalysts, and reaction conditions. Furthermore, as with many halogenated compounds, handling and stability can present challenges that need to be addressed in synthetic planning.

Interactive Data Tables

Table 1: Physicochemical Properties of Ethyl (E)-6-chlorohex-2-enoate

| Property | Value | Source |

| CAS Number | 107408-34-4, 72448-92-1 | bldpharm.comchemical-suppliers.eu |

| Molecular Formula | C₈H₁₃ClO₂ | bldpharm.comchemical-suppliers.eu |

| Molecular Weight | 176.64 g/mol | molaid.combldpharm.com |

| Appearance | Not specified, likely a liquid | - |

| Boiling Point | 229.6±33.0 °C (Predicted for a similar isomer) | chemicalbook.com |

| Density | 1.033 g/mL at 25 °C (For a similar isomer) | chemicalbook.com |

| Refractive Index | n20/D 1.449 (For a similar isomer) | chemicalbook.com |

| SMILES | O=C(OCC)/C=C/CCCCl | bldpharm.com |

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Expected Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols, organocuprates) | 3-Substituted-ethyl 6-chlorohexanoate |

| Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, KCN, NaI) | Ethyl 6-substituted-hex-2-enoate |

| Diels-Alder Reaction | Dienes (e.g., butadiene, cyclopentadiene) | Cyclohexene (B86901) derivatives |

| Reduction | H₂, Pd/C or NaBH₄ | Ethyl 6-chlorohexanoate or 6-chlorohex-2-en-1-ol |

| Epoxidation | m-CPBA | Ethyl 2,3-epoxy-6-chlorohexanoate |

| Cross-Coupling Reactions | Organometallic reagents (e.g., Grignard, organozinc), Pd or Fe catalyst | Chain-extended unsaturated esters |

| Intramolecular Cyclization | Base (after initial Michael addition) | Cyclic compounds (e.g., cyclopentanes, piperidines) |

Structure

3D Structure

Properties

Molecular Formula |

C8H13ClO2 |

|---|---|

Molecular Weight |

176.64 g/mol |

IUPAC Name |

ethyl 6-chlorohex-2-enoate |

InChI |

InChI=1S/C8H13ClO2/c1-2-11-8(10)6-4-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |

InChI Key |

CKAKSKNWORUGDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethyl 6 Chlorohex 2 Enoate and Its Stereoisomers

Established Synthetic Pathways for the E/Z Isomers

The geometry of the carbon-carbon double bond in ethyl 6-chlorohex-2-enoate is a critical aspect of its synthesis, leading to the formation of either the (E)- or (Z)-isomer. Several established olefination reactions are employed to control this stereoselectivity.

Wittig-type Olefination Strategies

The Wittig reaction is a widely used method for forming alkenes from aldehydes or ketones and a phosphorus ylide. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, would be reacted with 4-chlorobutanal. Stabilized ylides generally favor the formation of the (E)-isomer. libretexts.org The reaction proceeds through a betaine (B1666868) intermediate, which then forms an oxaphosphetane that collapses to the alkene and triphenylphosphine (B44618) oxide. udel.edu The high stability of the triphenylphosphine oxide byproduct drives the reaction forward. udel.edu Modifications to the standard Wittig conditions, such as the Schlosser modification, can be used to favor the (E)-alkene. harvard.edu

Horner-Wadsworth-Emmons Reaction Pathways

A significant modification of the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. wikipedia.org This method is particularly effective for the synthesis of (E)-α,β-unsaturated esters. wikipedia.orgnrochemistry.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of an appropriate phosphonate, such as triethyl phosphonoacetate, with 4-chlorobutanal. The phosphonate is first deprotonated with a base (e.g., NaH, NaOMe, or BuLi) to form a stabilized carbanion, which then reacts with the aldehyde. organic-chemistry.org

The key advantages of the HWE reaction include the use of more nucleophilic and less basic phosphonate carbanions compared to Wittig ylides, and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The reaction generally shows high (E)-selectivity. wikipedia.orgnrochemistry.comorganic-chemistry.org However, modifications like the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups and specific base/solvent systems (e.g., K2CO3/18-crown-6 in THF), can be utilized to obtain the (Z)-isomer with high selectivity. nrochemistry.com

| Desired Isomer | Phosphonate Reagent | Base | Key Features |

|---|---|---|---|

| (E)-alkene | Standard trialkyl phosphonoacetate | NaH, NaOMe, BuLi | Favors formation of the thermodynamically more stable (E)-isomer. |

| (Z)-alkene | Phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) | K2CO3, 18-crown-6 | Still-Gennari conditions; kinetically controlled reaction. nrochemistry.com |

Palladium-Catalyzed Carbonylation and Cross-Coupling Methods

Palladium-catalyzed reactions offer powerful tools for the construction of carbon-carbon bonds. A potential route to this compound could involve a palladium-catalyzed hydrochlorocarbonylation of a suitable diene or alkyne. For instance, palladium catalysts can facilitate the addition of HCl and CO to alkenes to form acid chlorides. nih.gov Subsequent esterification would yield the desired product.

Another approach is the palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction, which could be used to form the carbon skeleton. mdpi.com While not a direct olefination, these methods provide alternative strategies for assembling the molecule from different precursor fragments.

Other Olefin Synthesis Approaches

Other olefination methods could also be applied. For example, the Julia-Kocienski olefination provides good (E)-selectivity. Additionally, olefin metathesis, a powerful tool for forming carbon-carbon double bonds, could potentially be employed, although it might be more suitable for more complex structures. uib.no

Precursor Design and Derivatization for Enhanced Synthetic Utility

Exploitation of Adipate (B1204190) Derivatives as Starting Materials

Adipic acid and its derivatives serve as readily available and cost-effective starting materials. A synthetic strategy could involve the use of monoethyl adipate. This precursor can be converted to ethyl 6-chloro-6-oxohexanoate. google.com A patent describes the synthesis of ethyl 6-chloro-6-oxohexanoate from monoethyl adipate and bis(trichloromethyl) carbonate. google.com This acyl chloride can then be subjected to a reduction followed by an olefination reaction to introduce the double bond at the C2 position. For instance, selective reduction of the acyl chloride to the corresponding aldehyde, followed by a Wittig or HWE reaction, would furnish this compound.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|---|---|

| Monoethyl adipate | Bis(trichloromethyl) carbonate | Organic amine (e.g., pyridine, N,N-dimethylformamide) | Various organic solvents (e.g., toluene, THF) | 40-100 | 1-10 | Ethyl 6-chloro-6-oxohexanoate google.com |

This approach highlights the strategic use of a bifunctional starting material where one carboxylic acid group is protected as an ethyl ester, while the other is converted to a reactive functional group for subsequent transformations.

Introduction of the Chloro-Functionality at the Terminal Position

The regioselective incorporation of a chlorine atom at the C-6 position of the hexenoate backbone is a critical step in the synthesis of this compound. One common strategy involves the use of starting materials that already contain the desired chloroalkyl chain. For instance, the synthesis of related compounds has been achieved using 6-chlorohex-1-ene as a precursor. researchgate.net This approach ensures the chlorine is positioned at the terminal end of the molecule from the outset.

Another effective method involves the modification of a precursor that contains a terminal functional group amenable to conversion into a chloride. A notable example is the synthesis of ethyl (E)-4-chloropent-2-enoate, where the corresponding hydroxy-precursor, ethyl (E)-4-hydroxy-2-pentenoate, is treated with dichlorotriphenylphosphorane (B105816) to achieve the desired chlorination. orgsyn.org This type of transformation offers a reliable route to introduce the chloro-functionality at a specific position.

Furthermore, the synthesis of the related compound 6-chloro-6-oxohexanoate ethyl ester has been accomplished by reacting monoethyl adipate with bis(trichloromethyl) carbonate. google.com While this yields a different functional group, it highlights the use of specialized reagents to introduce chlorine at a terminal carboxylate group, a strategy that could potentially be adapted. Research into the synthesis of various haloalkynes has also expanded the toolbox for introducing halogens into organic molecules, which could offer alternative pathways. acs.org

Stereoselective Olefination Control (E/Z Isomerism)

The geometry of the carbon-carbon double bond in this compound, designated as either E (trans) or Z (cis), significantly influences its reactivity and properties. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method for the synthesis of α,β-unsaturated esters, generally favoring the formation of the more stable E-isomer. jst.go.jptcichemicals.com

The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. rsc.org The stereochemical outcome can be influenced by several factors, including the structure of the phosphonate reagent and the reaction conditions. For instance, using dialkyl phosphonate reagents typically leads to a high preference for the E-alkene. oup.com To achieve high E-selectivity, modifications to the phosphonate, such as using ethyl 2-(diisopropylphosphono)propionate, have been shown to be effective, particularly with aliphatic aldehydes. oup.com

Conversely, achieving high Z-selectivity often requires more specialized phosphonate reagents. The use of ethyl (diaryl)phosphonoacetates has been demonstrated to yield Z-α,β-unsaturated esters with high stereoselectivity. tcichemicals.com The choice of base and solvent can also play a role, although their impact on selectivity is sometimes limited. jst.go.jp

The table below summarizes the general stereochemical outcomes of the Horner-Wadsworth-Emmons reaction under different conditions.

| Reagent/Condition | Predominant Isomer | Notes |

| Standard HWE with triethyl phosphonoacetate | E (trans) | Generally favors the thermodynamically more stable product. jst.go.jptcichemicals.com |

| HWE with ethyl (diaryl)phosphonoacetates | Z (cis) | Offers high stereoselectivity towards the Z-isomer. tcichemicals.com |

| HWE with α-substituted phosphonates (e.g., triethyl 2-phosphonopropionate) and LiOH·H₂O | E (trans) | High E-selectivity with aromatic and some aliphatic aldehydes. oup.com |

| HWE with ethyl 2-(diisopropylphosphono)propionate | E (trans) | Improved E-selectivity for aliphatic aldehydes. oup.com |

It is important to note that while the HWE reaction is a cornerstone, other olefination methods like the Wittig reaction also exist, though they can sometimes produce mixtures of E and Z isomers. encyclopedia.pub The precise control over E/Z isomerism remains a key area of research in organic synthesis. docbrown.info

Green Chemistry Principles in the Synthesis of this compound

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for a wide range of compounds, including this compound. Key areas of focus include the development of environmentally benign catalysts and the optimization of solvent selection to minimize waste and hazard.

Catalyst Development for Sustainable Production

The development of efficient and recyclable catalysts is a central tenet of green chemistry. mdpi.com In the context of synthesizing intermediates like this compound, catalysis plays a crucial role in enhancing reaction efficiency and selectivity. For olefination reactions, such as the HWE, the focus has been on developing catalytic systems that can operate under milder conditions and in more environmentally friendly solvents. rsc.org

Recent advancements have explored the use of transition metal catalysts for various transformations. For instance, copper-based catalysts are gaining attention as a sustainable alternative for a variety of reactions due to their low cost and toxicity. researchgate.net While not directly applied to the synthesis of this compound in the reviewed literature, the principles of using such catalysts to promote key bond-forming reactions are highly relevant.

Furthermore, the concept of encapsulating catalysts, such as polyurea-encapsulated palladium, has shown promise in facilitating reactions like the Suzuki cross-coupling under mild conditions, which could be conceptually applied to related syntheses. frontiersin.org Biocatalysis, using enzymes like lipases, is another rapidly advancing field that offers highly selective and environmentally friendly reaction conditions. mdpi.comresearchgate.net

Solvent Selection and Reaction Medium Optimization

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, leading to significant waste and safety concerns. ijfmr.com Green chemistry promotes the use of safer alternatives.

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. ijfmr.com Wittig-Horner reactions have been successfully performed in aqueous media, sometimes eliminating the need for a phase-transfer catalyst and allowing the use of milder bases. encyclopedia.pubijfmr.com

Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. rsc.orgrsc.org These mixtures, such as choline (B1196258) chloride and urea, are biodegradable, non-toxic, and can be recycled. rsc.orgrsc.org The HWE reaction has been shown to proceed with high E-selectivity in DESs at room temperature, demonstrating their potential for scalable and sustainable synthesis of α,β-unsaturated esters. rsc.orgrsc.org

Solvent-free, or neat, reaction conditions represent another important green chemistry strategy. rsc.org Performing reactions on a solid support like silica (B1680970) gel can facilitate product isolation and minimize solvent use. mdpi.com The HWE reaction has been successfully conducted under solvent-free conditions using bases like LiOH·H₂O or Ba(OH)₂·8H₂O, affording high yields and excellent E-selectivity. oup.com

The table below provides a comparison of different solvent systems for olefination reactions, highlighting their green chemistry attributes.

| Solvent/Reaction Medium | Key Advantages | Examples of Application |

| Water | Non-toxic, non-flammable, inexpensive. ijfmr.com | Wittig-Horner reactions. encyclopedia.pubijfmr.com |

| Deep Eutectic Solvents (e.g., choline chloride/urea) | Biodegradable, non-toxic, recyclable, can enhance selectivity. rsc.orgrsc.org | Horner-Wadsworth-Emmons reaction for (E)-α,β-unsaturated esters. rsc.orgrsc.org |

| Solvent-Free (Neat) or Solid Support (e.g., silica gel) | Minimizes solvent waste, can simplify product purification. oup.commdpi.com | Horner-Wadsworth-Emmons reaction, Wittig-type olefination. oup.commdpi.com |

| Ionic Liquids | Can act as both solvent and catalyst, potential for recyclability. beilstein-journals.org | Palladium-catalyzed cross-coupling reactions. acs.org |

The ongoing development of sustainable catalysts and the adoption of greener solvent systems are pivotal in transitioning the synthesis of this compound and other fine chemicals towards more environmentally responsible practices.

Reactivity Profiles and Mechanistic Investigations of Ethyl 6 Chlorohex 2 Enoate

Transformations Involving the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester is the most reactive site of the molecule, participating in a wide array of chemical transformations. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates an electrophilic system at the β-carbon, which is the primary site for nucleophilic attack.

Nucleophilic addition to the C=C double bond of α,β-unsaturated esters is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.comwikipedia.org These reactions, often termed conjugate or 1,4-additions, proceed due to the polarization of the π-system, which renders the β-carbon electrophilic. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product. wikipedia.org

The Michael addition is a classic example of a conjugate addition, involving the addition of a stabilized carbanion (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comacs.org Ethyl 6-chlorohex-2-enoate, with its electron-withdrawing ester group, serves as an effective Michael acceptor.

A significant application of this reactivity is in tandem reactions for the synthesis of heterocyclic structures. For instance, ethyl (E)-6-chlorohex-2-enoate is utilized in a tandem SN2-Michael addition reaction for the synthesis of N-sulfonyl-substituted piperidines. In this process, a tosyl-protected aminomalonate derivative first displaces the terminal chloride via an SN2 reaction. The resulting intermediate then undergoes an intramolecular aza-Michael addition to form the piperidine (B6355638) ring.

This tandem strategy highlights the utility of the dual functionality within this compound, enabling the construction of complex cyclic systems in a single operational sequence. The intramolecular aza-Michael addition is a powerful method for synthesizing piperidines and other nitrogen-containing heterocycles. ntu.edu.sgmdpi.com Such cascade reactions, where the initial product of one reaction engages in a subsequent transformation, are highly efficient in building molecular complexity from simple precursors. frontiersin.org

| Michael Donor Precursor | Conditions | Product | Yield |

| N-(4-methylbenzenesulfonyl)-pyrrolidine | K₂CO₃, MeCN | N-sulfonyl-piperidine derivative | - |

Data for the table is based on the principles of tandem S(N)2-Michael addition reactions described in the literature. libretexts.org

Controlling the stereochemistry during nucleophilic additions is crucial for the synthesis of chiral molecules, such as alkaloids and other natural products. In the context of additions to α,β-unsaturated esters like this compound, stereocontrol can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate control. researchgate.net

The synthesis of indolizidine alkaloids, for example, often relies on highly stereocontrolled Michael additions. In the asymmetric total synthesis of (-)-Alkaloid 223A, a key step involves the diastereoselective Michael addition of a chiral lithium amide to an α,β-unsaturated ester. researchgate.netacs.org This approach establishes the critical stereocenters that define the final structure of the natural product. Although the specific substrate is not this compound, the principle of using chiral nucleophiles to control the stereochemistry of the conjugate addition is directly applicable.

Allylic 1,3-strain (A1,3 strain) is another factor that can govern the stereochemical outcome of reactions, particularly in cyclic transition states that may be involved in intramolecular additions. researchgate.net By carefully designing the substrate and reaction conditions, specific diastereomers can be favored.

While less common than nucleophilic additions for α,β-unsaturated esters, electrophilic additions to the carbon-carbon double bond can occur. The reactivity is generally lower compared to simple alkenes due to the electron-withdrawing nature of the carbonyl group, which deactivates the double bond towards electrophilic attack.

One such reaction is halogenation. The chlorination of α,β-unsaturated esters with Cl₂ in methanol (B129727) can lead to a mixture of products, including dichlorides and methoxy (B1213986) chlorides. rsc.org The reaction can proceed through a chloronium ion intermediate, similar to the mechanism for simple alkenes. rsc.org The presence of an acid scavenger can influence the product distribution by preventing acid-catalyzed side reactions. rsc.org

Epoxidation of the double bond is another possible electrophilic addition. In molecules containing multiple double bonds, epoxidation typically occurs at the most electron-rich C=C bond. google.com For this compound, the double bond is electron-poor, making it less reactive towards standard epoxidizing agents like m-CPBA compared to an isolated, non-conjugated alkene. However, specialized methods or more reactive reagents could achieve this transformation.

The electron-deficient double bond of this compound makes it a suitable component in various cycloaddition reactions.

Diels-Alder Reaction: In the [4+2] Diels-Alder cycloaddition, this compound can act as the dienophile. The reaction involves a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester moiety in this compound. organic-chemistry.orgresearchgate.net This reaction provides a powerful method for constructing substituted cyclohexene (B86901) rings with good stereocontrol. organic-chemistry.org α,β-Unsaturated aldehydes and esters are commonly used as dienophiles in these transformations. mdpi.comnih.gov

| Diene | Dienophile | Conditions | Product Type |

| Cyclopentadiene | Ethyl acrylate | Heat or Lewis Acid | Bicyclic ester |

| 1,3-Butadiene | Methyl acrylate | Heat | Cyclohexene carboxylate |

| 2,3-Dimethyl-1,3-butadiene | Ethyl 2-bromoacrylate | Heat | Substituted cyclohexene |

This table presents representative examples of Diels-Alder reactions with dienophiles similar in reactivity to this compound.

1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for synthesizing five-membered heterocyclic rings. nih.gov this compound can serve as the dipolarophile in reactions with 1,3-dipoles, such as azomethine ylides. Azomethine ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with electron-deficient alkenes to produce highly substituted pyrrolidine (B122466) rings. rsc.orgbeilstein-journals.org These reactions are known for their high regioselectivity and stereoselectivity, making them valuable in the synthesis of complex nitrogen-containing compounds. doi.orgrsc.org The use of functionalized α,β-unsaturated esters as dipolarophiles allows for the introduction of diverse substituents into the resulting heterocyclic framework. nih.govrsc.org

Olefin metathesis, a Nobel Prize-winning reaction, allows for the cutting and reorganizing of C=C double bonds, typically catalyzed by ruthenium or molybdenum complexes. libretexts.org this compound can potentially participate in cross-metathesis (CM) reactions. In a CM reaction, two different olefins exchange alkylidene fragments to form new alkenes.

Modern metathesis catalysts, such as Grubbs catalysts, are known to tolerate a wide range of functional groups, including esters and halides, making the reaction feasible for substrates like this compound. mdpi.combeilstein-journals.org For instance, a CM reaction between this compound and another terminal olefin could be used to synthesize more complex unsaturated esters. The efficiency of such reactions can sometimes be enhanced by additives. researchgate.net While α,β-unsaturated esters can be challenging substrates due to potential catalyst deactivation, successful cross-metathesis reactions with acrylates have been widely reported. nih.gov

| Olefin 1 | Olefin 2 | Catalyst | Product Type |

| 6-chlorohex-1-ene | Vinylimidazole | Hoveyda-Grubbs II | Substituted imidazole |

| Allylic alcohol | Methyl acrylate | Grubbs II | γ-Hydroxy-α,β-unsaturated ester |

| Terminal olefin | 3E-1,3-diene | Ruthenium catalyst | E,Z-conjugated diene |

This table illustrates the versatility of cross-metathesis with functionalized olefins, including those with halides and esters. mdpi.comnih.govuib.no

Michael Additions and Related Conjugate Processes

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Reactions Exploiting the Terminal Chloro-Functionality

The chlorine atom at the C-6 position of this compound serves as a leaving group in various reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The terminal primary alkyl chloride is susceptible to nucleophilic attack, primarily through an SN2 mechanism. The electron-withdrawing nature of the conjugated ester system can influence the reactivity of the C-Cl bond, though it is sufficiently remote that direct electronic effects are minimal.

Intramolecular nucleophilic substitution of the terminal chloride is a key strategy for the synthesis of cyclic compounds. For instance, the treatment of related 6-chlorohex-2-ynoate derivatives, which can be readily converted to the corresponding enoate, with a nucleophile can initiate a cascade reaction. A notable application is in the synthesis of indolizidine and quinolizidine (B1214090) ring systems. In these sequences, an initial intermolecular substitution at the terminal chloride can be followed by an intramolecular Michael addition, leading to the formation of the heterocyclic core. researchgate.net The success and diastereoselectivity of such cyclizations can be influenced by the nature of the N-protecting group on the nucleophilic amine. researchgate.net

A wide array of nucleophiles can be used to displace the terminal chloride in an intermolecular fashion. These reactions are fundamental for introducing diverse functional groups at the end of the six-carbon chain. For example, amines, thiols, and alkoxides can readily react under standard SN2 conditions. In one instance, the related (±)-(E)-ethyl 4-chlorohex-2-enoate was subjected to a nickel-catalyzed cross-coupling with an organozinc reagent, demonstrating the feasibility of forming new carbon-carbon bonds at the chlorinated position. mit.edu While this is a cross-coupling reaction, it underscores the reactivity of the chloro-substituent with nucleophilic partners.

| Nucleophile | Reagent Example | Product Type |

| Amine | Pyrrolidine | N-substituted pyrrolidine derivative |

| Thiol | Sodium thiophenoxide | Thioether |

| Alkoxide | Sodium ethoxide | Ether |

| Organometallic | Alkylzinc halide | Alkylated chain |

Intramolecular Cyclization via Substitution

Elimination Reactions to Form Alkenes or Alkynes

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction (E2) to form a terminal alkene, resulting in ethyl hexa-2,5-dienoate. The choice of base and reaction conditions is crucial to favor elimination over substitution. quimicaorganica.orgscribd.com For instance, sterically hindered bases like potassium tert-butoxide are often employed to promote the formation of the less substituted alkene (Hofmann product), though in this case, the terminal alkene is the only possible outcome. scribd.com

Metal-Catalyzed Cross-Coupling Reactions

The terminal chloride of this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation. eie.grtorontomu.cascribd.com While primary alkyl chlorides are generally less reactive than the corresponding bromides or iodides in reactions like Suzuki-Miyaura or Heck couplings, appropriate catalytic systems can facilitate these transformations. eie.grresearchgate.net For example, nickel-based catalysts are often effective for coupling alkyl halides with organometallic reagents. mit.edu Palladium catalysts with specialized ligands can also be employed. eie.grvdoc.pub These reactions typically involve an oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation and reductive elimination to afford the coupled product. vdoc.pubacs.org

Cascade and Tandem Reaction Sequences Featuring this compound

The dual functionality of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. A prominent example is the synthesis of polysubstituted indolizidines and quinolizidines. researchgate.net This process can involve a sequence of intermolecular SN2 substitution, intramolecular Michael addition, and further cyclization steps. researchgate.net For example, the reaction of a related δ-chloropropylamine with an appropriate substrate can initiate a sequential SN2/Michael addition/SN2/SN2 process to construct complex heterocyclic frameworks. researchgate.net The analogous reactivity of this compound allows its incorporation into similar elegant and efficient synthetic strategies.

Chemoselective Transformations and Functional Group Interconversions

The presence of multiple reactive sites in this compound—namely the conjugated double bond, the ester carbonyl group, and the terminal alkyl chloride—necessitates a careful selection of reagents and reaction conditions to achieve chemoselectivity. This allows for the targeted modification of one functional group while leaving the others intact, a crucial aspect in multi-step synthetic sequences.

The α,β-unsaturated ester moiety is susceptible to 1,4-conjugate addition (Michael addition) by various nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation at the β-position. For instance, in the synthesis of indolizidine alkaloids, related α,β-unsaturated esters undergo conjugate addition with nitrogen nucleophiles, such as the anion of (R)-(+)-N-benzyl-1-phenylethylamine, to introduce a chiral amine substituent. researchgate.net

The ester functionality can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of methanol and water. researchgate.net This transformation converts the ester into a carboxylate, which can then participate in other reactions, such as amide bond formation or decarboxylation.

The terminal alkyl chloride provides a handle for nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups at the 6-position of the hexenoate chain. For example, it can be displaced by amines, azides, or other nucleophiles to build more complex molecular architectures. In sequential reaction processes, the chloride can be displaced intramolecularly by a nucleophile generated elsewhere in the molecule to form cyclic structures. researchgate.net

The double bond can undergo reduction, typically through catalytic hydrogenation. Depending on the catalyst and reaction conditions, the double bond can be selectively reduced in the presence of the ester group. This transformation is often a key step in controlling the stereochemistry of the final product. researchgate.netacs.org

A summary of potential chemoselective transformations is presented in the table below.

| Target Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |

| α,β-Unsaturated System | 1,4-Conjugate Addition | Nucleophiles (e.g., R₂CuLi, R₂NH) | Saturated ester with substituent at β-position |

| Ester | Hydrolysis | Base (e.g., LiOH, NaOH) | Carboxylic acid |

| Alkyl Chloride | Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, RNH₂) | Alkyl azide, secondary amine, etc. |

| Alkene | Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated ester |

Stereochemical Control in Reaction Outcomes

Controlling the stereochemistry of reactions involving this compound and its derivatives is paramount for the synthesis of enantiomerically pure target molecules, such as natural products.

Research has demonstrated that reactions involving precursors to, or derivatives of, this compound can be performed with a high degree of stereocontrol. For example, in the total synthesis of indolizidine (+)-223A, a key precursor, 6-chlorohex-2-ynoate, was used. researchgate.netresearchgate.netacs.org The synthesis involved several steps where stereochemistry was carefully controlled, including chain elongation via aldolization and a stereocontrolled hydrogenation to form the indolizidine skeleton. researchgate.netacs.org

Diastereoselective Michael additions to related α,β-unsaturated esters have been employed as a key strategy. The use of chiral auxiliaries or chiral nucleophiles allows for the creation of new stereocenters with high diastereoselectivity. For instance, the diastereoselective Michael addition of lithium N-benzyl-(R)-α-methylbenzylamide to α,β-unsaturated esters is a pivotal step in the synthesis of enantiopure γ-amino alcohols, which are precursors to alkaloids. researchgate.net The stereochemical outcome of such reactions is often influenced by steric factors, where the incoming nucleophile attacks from the less hindered face of the double bond, a principle known as allylic 1,3-strain control. researchgate.net

Epoxidation of the double bond can also be performed with high diastereoselectivity. In tandem addition/diastereoselective epoxidation reactions, an allylic alkoxide intermediate can be epoxidized in situ. google.com The stereochemical outcome of the epoxidation is directed by the existing stereocenter, leading to the preferential formation of one diastereomer. google.com

The table below summarizes some diastereoselective reactions relevant to the this compound scaffold.

| Reaction Type | Chiral Source | Typical Diastereomeric Ratio (d.r.) | Reference |

| Michael Addition | Chiral Amine | High | researchgate.net |

| Hydrogenation | Substrate Control | High | researchgate.netacs.org |

| Epoxidation | Substrate Control | 3:1 to >20:1 | google.com |

The development of chiral catalysts is crucial for achieving high enantioselectivity in reactions involving prochiral substrates like this compound. While specific studies on the asymmetric catalysis of this exact compound are not extensively detailed in the provided search results, the principles of asymmetric catalysis for α,β-unsaturated esters are well-established and applicable.

Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have been shown to be powerful catalysts for a variety of asymmetric transformations, including Diels-Alder reactions, nucleophilic additions, and cycloadditions of carbonyl compounds. These catalysts activate the α,β-unsaturated ester towards nucleophilic attack and create a chiral environment that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

Asymmetric hydrogenation is another key transformation. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective for the enantioselective reduction of carbon-carbon double bonds. core.ac.uk For α,β-unsaturated esters, these catalysts can provide the corresponding saturated esters with high enantiomeric excess (ee).

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral amines can catalyze Michael additions to α,β-unsaturated esters via the formation of chiral enamines or iminium ions. frontiersin.org Similarly, chiral phosphoric acids can act as Brønsted acid catalysts to activate the substrate and control the stereochemical outcome. mdpi.com

Recent advances in catalysis include the use of chiral zeolites, which provide a chiral nanospace that can orient reactants and lead to high enantioselectivity, mimicking the action of enzymes. nih.gov The development of novel chiral ligands, such as those based on calixarenes, also offers opportunities for new catalytic systems with tunable steric and electronic properties. beilstein-journals.org

The table below lists some classes of chiral catalysts and the transformations they promote, which could be applicable to this compound.

| Catalyst Class | Transformation | Potential Application |

| Chiral Lewis Acids (e.g., COBIs) | Diels-Alder, Michael Addition | Enantioselective C-C bond formation |

| Chiral Transition Metal Complexes | Asymmetric Hydrogenation | Enantioselective reduction of C=C bond |

| Chiral Organocatalysts (e.g., Proline derivatives) | Michael Addition, Aldol Reaction | Enantioselective conjugate addition |

| Chiral Phosphoric Acids | Friedel-Crafts, Mannich Reaction | Enantioselective functionalization |

Applications As a Building Block in Complex Chemical Synthesis

Role in the Synthesis of Natural Products and their Analogs

While direct applications of ethyl 6-chlorohex-2-enoate in the total synthesis of natural products are not extensively documented, its close analogue, ethyl 6-chlorohex-2-ynoate, which contains an alkyne instead of an alkene, has been successfully employed.

The application of this compound as a building block in the targeted synthesis of polyketide scaffolds is not described in the available research literature.

There is limited specific information on the use of this compound for the synthesis of lactones. However, its structural analogue, ethyl 6-chlorohex-2-ynoate, has been utilized as a key starting material in the synthesis of heterocyclic natural products. Specifically, it was the precursor in a 14-step diastereoselective total synthesis of indolizidine (+)-223A, an alkaloid. researchgate.netacs.org The synthetic strategy involved chain elongation, cyclization to form the indolizidine skeleton, and hydrogenation. researchgate.netacs.org This highlights the utility of the C6-chloro-ester framework in constructing complex heterocyclic systems.

Construction of Polyketide Scaffolds

Utility in the Preparation of Pharmaceutical and Agrochemical Intermediates

Ethyl 6-chloro-trans-2-hexenoate is noted as a key intermediate in the production of various compounds for the pharmaceutical and agrochemical industries. guidechem.com While specific pathways originating from this compound are not detailed, the utility of similar chlorinated esters is well-established. For instance, the related saturated compound, ethyl 6-chloro-6-oxohexanoate, is an important intermediate for synthesizing Thioctic Acid (α-lipoic acid), a widely used antioxidant supplement. google.com Derivatives of the structurally related compound 1-chloro-4-hexene (B13390351) are also used in the production of pharmaceuticals and agrochemicals. evitachem.com

Contribution to the Synthesis of Functional Organic Materials

The use of this compound in the field of functional organic materials is not well-documented in current literature.

There is no available research indicating that this compound is used as a monomer or polymer precursor.

No studies have been found that describe the use of this compound in the synthesis of optoelectronic materials.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-chloro-4-hexene |

| Ethyl (2E)-6-chlorohex-2-enoate |

| ethyl 6-chloro-6-oxohexanoate |

| ethyl 6-chlorohex-2-ynoate |

| Indolizidine (+)-223A |

Unable to Generate Article Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific, published research detailing the application of the chemical compound This compound in the development of high-throughput and combinatorial synthesis libraries.

While the principles of high-throughput synthesis and diversity-oriented synthesis are well-established methodologies for the rapid creation of large and structurally varied compound libraries, no concrete examples, detailed research findings, or specific data tables pertaining to the use of this compound as a core building block in these processes could be located.

High-throughput and combinatorial synthesis rely on the use of versatile chemical building blocks that can undergo a variety of reactions to generate a diverse set of molecules. These techniques are often automated and performed in parallel, for instance in 96-well plates, to accelerate the drug discovery and material science research process. The goal of diversity-oriented synthesis (DOS) is to efficiently create collections of compounds with significant variation in their core structures or skeletons, often from a common starting material.

However, for the specific compound , this compound, the available scientific literature does not appear to contain studies that have utilized it within a high-throughput or combinatorial framework to generate such libraries. Consequently, the required data to construct an informative and scientifically accurate article as per the requested outline, including detailed research findings and data tables, is not available.

Therefore, the section on "Development of High-Throughput and Combinatorial Synthesis Libraries" focusing on this compound cannot be written at this time.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For ethyl 6-chlorohex-2-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity and spatial relationships within the molecule.

The complete assignment of the ¹H and ¹³C NMR spectra of this compound requires a multi-faceted approach. While 1D ¹H and ¹³C spectra provide initial information on the chemical environment of the nuclei, 2D techniques are indispensable for assembling the molecular puzzle. nih.gov

¹H NMR: The 1D ¹H NMR spectrum would provide characteristic signals for the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃), the vinylic protons, and the aliphatic chain protons. The chemical shifts and coupling constants (J-values) of the vinylic protons are particularly informative for determining the E or Z configuration of the double bond.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the chlorine atom, and the other aliphatic carbons, as well as the carbons of the ethyl group. chemicalbook.com

To resolve ambiguities and confirm connectivities, a series of 2D NMR experiments are performed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. d-nb.info For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the carbon backbone from the ethyl group through the aliphatic chain. For example, it would connect the vinylic protons to each other and to the adjacent methylene (B1212753) group protons. chromatographyonline.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov It allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. mdpi.com This is crucial for connecting molecular fragments that are not directly bonded, such as linking the carbonyl carbon to the protons of the ethyl ester and the vinylic proton. It also helps in confirming the position of the double bond and the chloro substituent. chromatographyonline.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is vital for determining stereochemistry. mdpi.com For this compound, NOESY can help confirm the E/Z geometry of the double bond by observing correlations between the vinylic protons and the protons on the adjacent methylene group.

A hypothetical data table summarizing the expected ¹H and ¹³C NMR chemical shifts for (E)-ethyl 6-chlorohex-2-enoate is presented below.

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~166.0 |

| 2 (CH) | ~5.8 (d, J=15.6) | ~122.0 |

| 3 (CH) | ~6.9 (dt, J=15.6, 7.0) | ~145.0 |

| 4 (CH₂) | ~2.3 (q, J=7.0) | ~32.0 |

| 5 (CH₂) | ~1.9 (p, J=6.5) | ~30.0 |

| 6 (CH₂Cl) | ~3.6 (t, J=6.5) | ~44.5 |

| OCH₂ | ~4.2 (q, J=7.1) | ~60.5 |

| OCH₂CH₃ | ~1.3 (t, J=7.1) | ~14.2 |

In the context of studying reaction mechanisms involving this compound, NMR spectroscopy can be a powerful tool for detecting and characterizing transient intermediates. For instance, in reactions such as conjugate additions or substitutions, low-temperature NMR experiments can "freeze" the reaction at an intermediate stage, allowing for its structural elucidation. Computational studies, in conjunction with NMR data, can help to model and understand the energetics and structures of transition states. rsc.org For example, in a base-catalyzed isomerization, NMR could be used to monitor the formation of an enolate intermediate. acs.org

The stereochemistry of this compound, particularly the geometry of the C2=C3 double bond, can be definitively assigned using NMR. The magnitude of the vicinal coupling constant (³J) between the vinylic protons (H-2 and H-3) is a key indicator: a large coupling constant (typically 12-18 Hz) is characteristic of a trans (or E) configuration, while a smaller coupling constant (6-12 Hz) indicates a cis (or Z) configuration. Furthermore, the Nuclear Overhauser Effect (NOE) can provide through-space distance information to corroborate the stereochemical assignment. For α,β-unsaturated esters, the chemical shifts of the protons and carbons can also be influenced by the stereochemistry due to anisotropic effects from the carbonyl group. researchgate.net

Elucidation of Reaction Intermediates and Transition States

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural elucidation.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. chemspider.comsfu.ca This process provides detailed structural information. For this compound, the molecular ion would be subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Key fragmentation pathways for halogenated organic compounds often involve the loss of the halogen atom or a hydrogen halide. mdpi.com For this molecule, expected fragmentations would include:

Loss of the ethoxy group (-OCH₂CH₃) from the ester.

Loss of an ethyl group (-CH₂CH₃).

Cleavage of the C-Cl bond, leading to the loss of a chlorine radical or HCl.

McLafferty rearrangement, if structurally feasible.

Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule and the identity of its functional groups. nih.govuib.no

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification in Reaction Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. acs.org These methods are crucial for monitoring the progress of reactions involving this compound, confirming its formation, or tracking its conversion into subsequent products. The key functional groups within this compound—the α,β-unsaturated ester and the alkyl chloride—give rise to characteristic signals in both IR and Raman spectra.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. scienceskool.co.uk For an α,β-unsaturated ester like this compound, the conjugation of the carbon-carbon double bond with the carbonyl group influences the position of their respective stretching frequencies. vscht.czorgchemboulder.com

The primary IR absorption bands anticipated for this compound are:

C=O Stretch: The carbonyl (ester) group exhibits a strong absorption band typically in the range of 1730-1715 cm⁻¹. vscht.czorgchemboulder.com This is slightly lower than that of a saturated aliphatic ester (1750-1735 cm⁻¹) due to the electronic effect of conjugation. orgchemboulder.com

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the hexenoate chain is expected to produce a medium intensity band around 1680-1640 cm⁻¹. vscht.cz

C-O Stretch: The ester C-O single bonds result in strong, characteristic bands in the fingerprint region, typically appearing between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com

=C-H and C-H Stretches: The stretching of the C-H bond on the double bond (=C-H) typically appears at wavenumbers just above 3000 cm⁻¹. In contrast, the C-H stretching vibrations of the aliphatic parts of the molecule (the ethyl group and the chlorinated alkyl chain) are found just below 3000 cm⁻¹. vscht.czdocbrown.info

C-Cl Stretch: The carbon-chlorine bond stretch generally gives rise to a band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. acs.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, non-polar or symmetric bonds often produce strong Raman signals.

For this compound, the key Raman active modes would include:

C=C Stretch: The carbon-carbon double bond is typically strongly Raman active, providing a clear signal in the 1680-1640 cm⁻¹ region.

C=O Stretch: The carbonyl stretch is also observable in Raman spectra, though often with weaker intensity than in the IR spectrum. researchgate.net

C-Cl Stretch: The C-Cl stretch provides a useful signal in the fingerprint region.

The combination of IR and Raman spectroscopy is powerful for reaction monitoring. For instance, in a synthesis reaction, the appearance of the characteristic C=O and C=C stretching bands of the α,β-unsaturated ester would confirm the formation of this compound.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

| α,β-Unsaturated Ester | C=O Stretch | 1730 - 1715 | 1730 - 1715 | Strong / Medium |

| Alkene | C=C Stretch | 1680 - 1640 | 1680 - 1640 | Medium / Strong |

| Ester | C-O Stretch | 1300 - 1000 | 1300 - 1000 | Strong / Weak |

| Alkene C-H | =C-H Stretch | ~3100 - 3000 | ~3100 - 3000 | Medium / Medium |

| Alkane C-H | -C-H Stretch | ~2980 - 2850 | ~2980 - 2850 | Strong / Strong |

| Alkyl Chloride | C-Cl Stretch | 800 - 600 | 800 - 600 | Medium-Strong / Strong |

X-ray Crystallography of this compound Derivatives for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. ufl.educreative-biostructure.com While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives are often designed and synthesized to facilitate crystallization and subsequent structural analysis. This technique is particularly vital for establishing the absolute configuration of chiral centers and for detailed conformational analysis of the molecule's flexible chain.

The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. ufl.edu This pattern is used to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. creative-biostructure.com

In the context of this compound derivatives, X-ray crystallography can provide critical insights:

Absolute Configuration: If a reaction involving this compound creates one or more chiral centers, X-ray crystallography of the resulting crystalline derivative is the gold standard for unambiguously determining the absolute stereochemistry (R/S configuration) of each center. This is often achieved by using anomalous dispersion effects if a heavy atom is present in the structure or by co-crystallizing with a known chiral auxiliary.

Conformational Analysis: The flexible six-carbon chain of this compound can adopt numerous conformations. A crystal structure reveals the preferred conformation of the molecule in the solid state, providing valuable data on bond lengths, bond angles, and torsional angles. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing. rsc.org For example, the planarity of the α,β-unsaturated ester moiety and the gauche or anti-conformations of the alkyl chain can be precisely determined.

Although specific crystallographic data for a derivative of this compound is not publicly available, a hypothetical analysis would yield a data table similar to the one below, which outlines the essential parameters determined in a crystallographic study.

Interactive Table: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | CₓHᵧCl₁O₂ |

| Formula Weight | The molar mass of the compound. | Varies |

| Crystal System | The class of the crystal's symmetry. | Monoclinic |

| Space Group | The symmetry group of the crystal lattice. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 10.5, b = 5.2, c = 15.8 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 95.5, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 865.4 |

| Z | The number of molecules in the unit cell. | 4 |

| Density (calculated) (g/cm³) | The calculated density of the crystal. | 1.350 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Computational and Theoretical Chemical Studies of Ethyl 6 Chlorohex 2 Enoate

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for investigating the properties of molecules like ethyl 6-chlorohex-2-enoate. DFT, particularly with hybrid functionals like B3LYP or M06-2X, is often used to balance computational cost and accuracy for molecules of this size. researchgate.netnih.govmdpi.combeilstein-journals.org These methods calculate the electron density of the molecule to determine its geometry, energy, and other electronic properties.

Ab initio (from first principles) methods, like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher accuracy but are more computationally demanding. For a molecule like this compound, high-level ab initio calculations would likely be reserved for calibrating DFT results or for studying specific, critical aspects of a reaction mechanism.

Reactivity Prediction and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of a nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. nih.gov For this compound, FMO analysis helps identify the most likely sites for electrophilic and nucleophilic attack.

The molecule possesses several key reactive areas:

The conjugated π-system of the α,β-unsaturated ester (a Michael acceptor).

The electrophilic carbonyl carbon.

The C-Cl bond, where the carbon is electrophilic and susceptible to nucleophilic substitution.

A hypothetical FMO analysis for this compound might yield the following data, based on typical values for similar α,β-unsaturated esters. nih.gov

| Orbital | Hypothetical Energy (eV) | Predicted Reactivity Implication |

| HOMO | -7.10 | Site for attack by strong electrophiles, primarily at the C=C bond. |

| LUMO | -1.15 | Site for attack by nucleophiles, primarily at the β-carbon (conjugate addition) and the carbonyl carbon (direct addition). |

| HOMO-LUMO Gap | 5.95 | A relatively large gap suggests moderate kinetic stability. |

Transition State Characterization for Reaction Mechanisms

To move beyond qualitative predictions and gain a quantitative understanding of a reaction, computational chemists locate and characterize the transition state (TS) for each elementary step. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction's activation barrier and, thus, its rate. numberanalytics.com

For this compound, TS calculations would be crucial for studying several potential reactions:

Nucleophilic Addition: In a Michael addition, DFT could be used to model the transition state of a nucleophile attacking the β-carbon. By comparing the activation energy for 1,4-addition (to the double bond) versus 1,2-addition (to the carbonyl), one could predict the regioselectivity of the reaction under kinetic control. fiveable.meresearchgate.net

Intramolecular Cyclization: The presence of a terminal chloride allows for the possibility of an intramolecular reaction where the enolate, formed by deprotonation at the α-carbon, could displace the chloride to form a cyclopropane (B1198618) derivative. nih.gov Locating the TS for this SN2-type cyclization would reveal its feasibility compared to intermolecular reactions. nih.gov

Reactions with Radicals: The degradation of unsaturated esters in the atmosphere can be initiated by radicals like OH. researchgate.net DFT calculations could map the potential energy surface for radical addition to the double bond, identifying the most stable radical adduct and the corresponding transition states. researchgate.net

A valid transition state is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

This compound possesses a flexible four-carbon alkyl chain, allowing for numerous conformations. The relative populations of these conformers can influence reactivity, particularly in intramolecular reactions or reactions involving bulky reagents where steric hindrance is a factor. Molecular dynamics (MD) simulations are an ideal tool for exploring the conformational landscape of such flexible molecules. tandfonline.comaip.org

In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. An MD simulation of this compound in a chosen solvent (e.g., water, tetrahydrofuran) would reveal:

Dominant Conformations: By analyzing the trajectory, one can identify the most populated conformational states and the dihedral angle distributions along the alkyl chain. mdpi.com

Solvent Structuring: Radial distribution functions can show how solvent molecules arrange around different parts of the solute, such as the polar ester group versus the nonpolar alkyl chain. nih.gov This is crucial as solvent can stabilize or destabilize transition states, thereby altering reaction rates and selectivity. acs.org

Flexibility and Dynamics: MD can quantify the flexibility of different parts of the molecule, for example, by calculating gauche defect probabilities in the alkyl chain. mdpi.com This can provide insight into the entropic factors affecting reactions.

Quantitative Structure-Reactivity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of a chemical based on its structural properties, known as molecular descriptors. nih.gov For a series of related compounds, a QSAR model can be built to predict a specific reaction rate constant. researchgate.nettandfonline.com

To develop a QSAR model for a reaction involving this compound, one would first define a "training set" of similar haloalkenes or unsaturated esters with known experimental reaction rates. Then, a wide range of molecular descriptors would be calculated for each compound. researchgate.net These descriptors fall into several categories:

| Descriptor Category | Examples | Relevance to this compound |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Quantify electrophilic/nucleophilic character and polar interactions. |

| Steric / Topological | Molecular Volume, Surface Area, Kappa Shape Indices, Molecular Connectivity Indices | Describe the size, shape, and branching of the molecule, which influence steric hindrance. |

| Thermodynamic | Heat of Formation, LogP (Partition Coefficient) | Relate to stability and hydrophobicity, which affects behavior in different solvent phases. |

| Quantum Chemical | Bond Dissociation Energies (e.g., C-Cl) | Directly relate to the energy required to break specific bonds in a reaction. |

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF), a mathematical model is built that correlates a subset of these descriptors with the observed reactivity. ul.pt The resulting model could then be used to predict the reactivity of this compound or other untested congeners.

Stereochemical Outcome Prediction and Rationalization

Many potential reactions of this compound could generate new stereocenters. For instance, addition to the double bond could create stereocenters at the α- and/or β-carbons. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. acs.orgrsc.org

The prediction relies on calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. researchgate.net According to transition state theory, the product ratio is determined by the difference in the Gibbs free energies of activation (ΔΔG‡) for the competing pathways. A lower energy transition state leads to the major product.

A key concept for rationalizing stereoselectivity in systems like this is allylic strain (or A1,3 strain). wikipedia.orgslideshare.net This refers to the steric strain between a substituent on an sp2 carbon and a substituent on an adjacent (allylic) sp3 carbon. In reactions involving the enoate system, the conformation of the molecule in the transition state will seek to minimize this strain, which can create a facial bias for the incoming reagent. ucsb.eduresearchgate.net For example, in a reaction at the α-carbon, the molecule might adopt a transition state geometry that minimizes the interaction between the incoming group and the substituents on the γ-carbon, thus dictating the stereochemical outcome. Computational models can explicitly calculate the energies of these different strained conformations to provide a quantitative prediction of the diastereomeric or enantiomeric excess. acs.org

Future Research Directions and Emerging Paradigms for Ethyl 6 Chlorohex 2 Enoate

Development of Novel Catalytic Systems for Highly Selective Transformations

The α,β-unsaturated ester moiety in ethyl 6-chlorohex-2-enoate is a prime target for asymmetric catalysis, which aims to produce specific stereoisomers of a chiral product. Organocatalysis has emerged as a powerful tool for such transformations. organic-chemistry.orgmdpi.com Chiral amine-thiourea catalysts, for instance, have been successfully used for asymmetric sulfa-Michael additions to similar α,β-unsaturated esters, achieving high yields and enantioselectivities. organic-chemistry.org The principle involves the activation of the unsaturated ester by the catalyst, enhancing its electrophilicity and allowing for stereocontrolled nucleophilic attack. organic-chemistry.orgrsc.org

Another promising area is the use of chiral potassium catalysts derived from crown ethers for asymmetric intramolecular oxa-Michael additions. chemrxiv.org These catalysts have shown remarkable efficiency for reactions involving hydroxy-α,β-unsaturated esters, which are often challenging for conventional organocatalysts. chemrxiv.org The development of such catalytic systems is crucial for synthesizing enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Furthermore, transition-metal catalysis offers a complementary approach. For example, dirhodium paddlewheel complexes are known to catalyze cyclopropanation reactions of haloalkenoates with high stereoselectivity. researchgate.net Dual catalysis systems, such as those combining nickel and photoredox catalysts, have also been explored for cross-coupling reactions, although direct applications to this compound are still an emerging area. tdx.cat

Table 1: Comparison of Catalytic Systems for Transformations of α,β-Unsaturated Esters

| Catalyst Type | Reaction Type | Key Advantages | Representative Catalyst | Ref |

|---|---|---|---|---|

| Organocatalyst | Asymmetric Michael Addition | Metal-free, high enantioselectivity, broad substrate scope. | Chiral Amine-Thiourea | organic-chemistry.org |

| Chiral Base | Asymmetric Oxa-Michael Addition | Effective for challenging substrates, sustainable metal. | Chiral Crown Ether-Potassium Base | chemrxiv.org |

| Transition Metal | Cyclopropanation | High stereoselectivity for specific cycloadditions. | Dirhodium Paddlewheel Complexes | researchgate.net |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, presents numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The characteristics of this compound make it a suitable candidate for integration into flow systems. For instance, reactions involving highly reactive intermediates or exothermic processes can be managed more effectively in a continuous reactor.

While specific studies on the use of this compound in flow chemistry are not yet widespread, the principles have been demonstrated with related compounds. For example, the synthesis of α-substituted piperidines using Grignard reagents has been successfully performed in a continuous flow setup, significantly reducing reaction times. organic-chemistry.org This approach could be adapted for reactions involving this compound, such as its conversion to piperidine (B6355638) derivatives. molaid.comnih.gov The ability to precisely control temperature, pressure, and reaction time in a flow system can lead to higher yields and selectivities, minimizing the formation of byproducts.

Exploration of Bio-Inspired Synthesis and Biocatalytic Applications

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Ene-reductases, for example, are enzymes that can reduce the carbon-carbon double bond of α,β-unsaturated compounds with high stereoselectivity. polimi.it This technology could be applied to this compound to produce chiral saturated esters, which are valuable intermediates in pharmaceutical synthesis.

The development of novel surfactants, such as Savie, derived from vitamin E and polysarcosine, is enabling more efficient biocatalytic transformations in aqueous media. acs.org These biodegradable surfactants form nanomicelles that can host organic substrates and catalysts, facilitating reactions in water and simplifying product purification. acs.org This approach, which has been successfully applied to chemoenzymatic sequences, could be used to develop environmentally friendly processes involving this compound.

Interdisciplinary Research at the Interface of Chemistry and Materials Science

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of functional polymers. The α,β-unsaturated ester can undergo polymerization, while the terminal chloro group can be used for post-polymerization modification. This allows for the creation of polymers with tailored properties and functionalities.

For example, the chloro group could be converted to other functional groups, such as azides or thiols, which can then be used to attach biomolecules, drugs, or other polymers. This approach could lead to the development of new materials for drug delivery, tissue engineering, or advanced coatings. The reactivity of the chloro group with nucleophiles like amines or thiols provides a straightforward method for surface functionalization or the creation of cross-linked polymer networks.

Computational-Guided Reaction Discovery and Optimization

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of reaction mechanisms, transition states, and product selectivity. nih.gov For reactions involving haloalkenoates like this compound, computational studies can help elucidate competing reaction pathways, such as proton-coupled electron transfer (PCET), hydrogen atom transfer (HAT), and halogen abstraction (XA). nih.gov

By modeling the transition-state structures of catalyzed reactions, such as the asymmetric oxa-Michael addition, researchers can gain insights into the origin of enantioselectivity. chemrxiv.org This understanding can then be used to design more efficient and selective catalysts. For example, computational docking studies can help predict how a substrate binds to the active site of an enzyme, guiding the engineering of biocatalysts with improved activity and selectivity. polimi.it As computational methods become more powerful and accurate, they will play an increasingly important role in accelerating the discovery and optimization of new reactions and applications for versatile building blocks like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-chlorohex-2-enoate, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via esterification of 6-chlorohex-2-enoic acid with ethanol using acid catalysis (e.g., H₂SO₄). Purification involves fractional distillation under reduced pressure. Purity is validated using gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and ¹H/¹³C NMR for structural confirmation. For reproducibility, document solvent ratios, reaction time, and temperature precisely .

Q. How should this compound be stored to minimize degradation?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Monitor degradation via periodic FT-IR or UV-Vis spectroscopy to track carbonyl stability. Include stabilizers like BHT (0.01% w/w) if long-term storage is required .

Q. What spectroscopic techniques are optimal for characterizing derivatives of this compound?

- Methodological Answer : Use ¹H NMR to confirm the α,β-unsaturated ester moiety (δ 5.8–6.3 ppm for vinyl protons) and IR for the carbonyl stretch (~1720 cm⁻¹). For halogenated derivatives, high-resolution mass spectrometry (HRMS) or X-ray crystallography resolves structural ambiguities. Cross-reference spectral libraries to validate assignments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

- Methodological Answer : Employ a 2³ factorial design to test variables: temperature (40–80°C), catalyst loading (1–5 mol%), and solvent polarity (toluene vs. THF). Analyze interactions using response surface methodology (RSM). For example, higher temperatures may accelerate esterification but promote side reactions like elimination. Validate optimal conditions with triplicate runs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and regioselectivity. Tools like COMSOL Multiphysics simulate reaction dynamics under varying steric/electronic conditions. Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .

Q. How to resolve contradictions in spectral data when synthesizing novel derivatives (e.g., unexpected diastereomers)?

- Methodological Answer : Use chiral HPLC or capillary electrophoresis to separate enantiomers. For diastereomers, combine NOESY NMR with molecular docking to assess spatial arrangements. If discrepancies persist, re-examine synthetic pathways for unintended intermediates (e.g., Cl⁻ elimination pathways) and validate via isotopic labeling .

Q. What methodologies address stability challenges during scale-up of this compound synthesis?

- Methodological Answer : Implement continuous-flow reactors to enhance heat/mass transfer and minimize decomposition. Monitor in situ using Raman spectroscopy for real-time feedback. For large batches, optimize quenching protocols (e.g., rapid cooling to –40°C) to arrest side reactions .

Q. How to design a study analyzing the environmental fate of this compound hydrolysis products?

- Methodological Answer : Use OECD 301B biodegradation tests under aerobic/anaerobic conditions. Quantify intermediates via LC-MS/MS and model hydrolysis kinetics using Arrhenius equations. Cross-validate with computational toxicity platforms (e.g., ECOSAR) to assess ecological risks .

Data Presentation Guidelines

-

Example Table for Factorial Design Optimization :

Variable Low Level (-1) High Level (+1) Temperature (°C) 40 80 Catalyst (mol%) 1 5 Solvent Toluene THF -